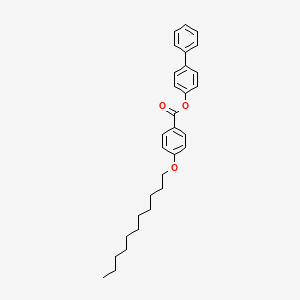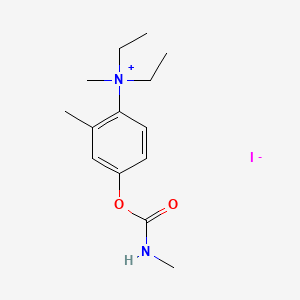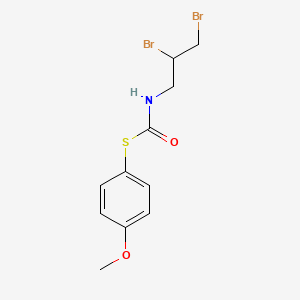
S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate: is an organic compound with a complex structure that includes a methoxyphenyl group, a dibromopropyl group, and a carbamothioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate typically involves the reaction of 4-methoxythiophenol with 2,3-dibromopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted carbamothioates.
科学的研究の応用
Chemistry: In chemistry, S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate is used as a building block for the synthesis of more complex molecules. It is also used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various cell lines and microorganisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.
類似化合物との比較
- S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate
- S-(4-Methoxyphenyl) (2,3-dichloropropyl)carbamothioate
- S-(4-Methoxyphenyl) (2,3-diiodopropyl)carbamothioate
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are more reactive than chlorine or iodine, making this compound more suitable for certain chemical reactions. Additionally, the methoxy group on the phenyl ring can influence the compound’s electronic properties, further differentiating it from its analogs.
特性
CAS番号 |
64501-82-2 |
|---|---|
分子式 |
C11H13Br2NO2S |
分子量 |
383.10 g/mol |
IUPAC名 |
S-(4-methoxyphenyl) N-(2,3-dibromopropyl)carbamothioate |
InChI |
InChI=1S/C11H13Br2NO2S/c1-16-9-2-4-10(5-3-9)17-11(15)14-7-8(13)6-12/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChIキー |
DBPFQQPVOQAQMV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SC(=O)NCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
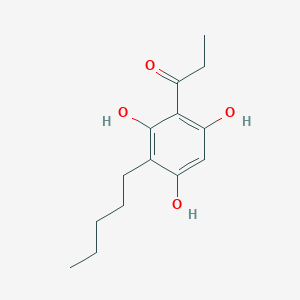

![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
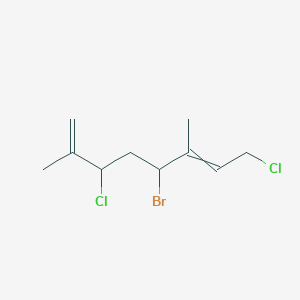
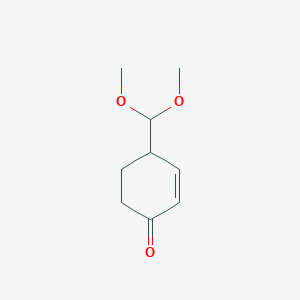
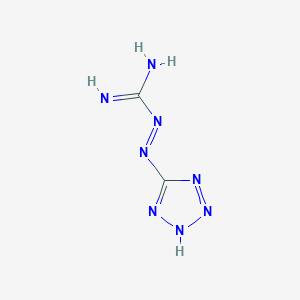
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
